LG100268

Description

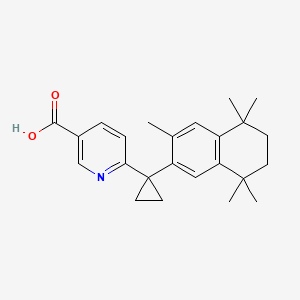

a retinoid X receptor (RXR) selective compound; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXTWXQUEZSSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165354 | |

| Record name | LG 100268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153559-76-3 | |

| Record name | 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LG 100268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LG-100268 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LG 100268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LG 100268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LG100268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG100268 is a potent and highly selective synthetic agonist for the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a pivotal role in regulating gene transcription. As ligand-dependent transcription factors, RXRs modulate a wide array of physiological processes, including cell differentiation, proliferation, apoptosis, and metabolism. This compound exhibits high affinity for all three RXR isoforms (α, β, and γ) and demonstrates profound selectivity over Retinoic Acid Receptors (RARs), making it a critical tool for elucidating RXR-specific signaling pathways. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a third-generation rexinoid characterized by its robust and selective activation of RXRs.[1][2] Unlike RARs, which bind all-trans-retinoic acid (atRA) and 9-cis-retinoic acid, RXRs are exclusively activated by 9-cis-retinoic acid. This compound's high selectivity for RXRs allows for the specific investigation of RXR-mediated biological effects, minimizing the confounding influences of RAR activation.[3] Its oral activity has made it a valuable compound in preclinical in vivo studies, particularly in the fields of cancer, metabolic diseases, and immunology.[1][4][5]

Quantitative Ligand Binding and Potency

The efficacy of this compound is underscored by its low nanomolar binding affinity and potency for RXR isoforms. This high affinity translates to effective receptor activation at minimal concentrations.

| Parameter | RXR-α | RXR-β | RXR-γ | Reference |

| EC50 (nM) | 4 | 3 | 4 | [1] |

| Ki (nM) | 3.4 | 6.2 | 9.2 | [1] |

| Selectivity | >1000-fold selectivity for RXR over RAR | [1][2][6] |

Mechanism of Action: Signaling Pathways

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex can then modulate gene transcription through two primary pathways:

-

RXR Homodimers: Two RXR molecules, activated by this compound, can form a homodimer. This complex binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby initiating transcription.[1][2]

-

RXR Heterodimers: RXR is a unique nuclear receptor in its ability to form heterodimers with a variety of other nuclear receptors, including PPAR, LXR, FXR, VDR, and RAR.[2][7] The activation of the RXR subunit by this compound can lead to the transcriptional regulation of a broader and more diverse set of genes, depending on the heterodimer partner. For instance, this compound has been shown to activate RXR/PPARγ heterodimers.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Assays of ligand-human serum albumin binding using pulsed ultrafiltration and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an ultrafiltration-liquid chromatography/mass spectrometry (UF-LC/MS) based ligand-binding assay and an LC/MS based functional assay for Mycobacterium tuberculosis shikimate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. eubopen.org [eubopen.org]

- 7. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to LG100268: A Selective Retinoid X Receptor (RXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2][3] RXRs play a crucial role in regulating a wide array of physiological processes by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[4] this compound exhibits high affinity and selectivity for RXR isoforms over RARs, making it a valuable tool for elucidating the specific functions of RXR in health and disease.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies of cited experiments, and relevant signaling pathways.

Core Properties of this compound

This compound is characterized by its high binding affinity for all three RXR isoforms (α, β, and γ) and its significant selectivity over RARs. This selectivity is crucial for distinguishing RXR-mediated effects from those of RARs.

Table 1: Binding Affinity and Potency of this compound

| Receptor Isoform | Binding Affinity (Ki) | Potency (EC50) | Reference |

| RXRα | 3.4 nM | 4 nM | [3] |

| RXRβ | 6.2 nM | 3 nM | [3] |

| RXRγ | 9.2 nM | 4 nM | [3] |

| RARs | >1000-fold lower than for RXRs | >1000-fold lower than for RXRs | [3] |

Key In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various preclinical animal models, particularly in the areas of metabolic disease and oncology.

Table 2: Summary of In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Treatment Group | Result | Reference |

| Serum Glucose | This compound | Significantly decreased | [5] |

| Glycohemoglobin | This compound | Significantly decreased | [5] |

| Serum Triglycerides | This compound | Less effective at lowering compared to PPARγ agonists | [5] |

| Body Weight | This compound | Less increase compared to PPARγ agonists | [5] |

| Liver Mass | This compound | Increased | [5] |

Table 3: Summary of In Vivo Efficacy of this compound in Oncology Models

| Animal Model | Cancer Type | Key Findings | Reference |

| MMTV-Neu Mice | HER2-positive breast cancer | Decreased infiltration of myeloid-derived suppressor cells and CD206-expressing macrophages, increased PD-L1 expression, and increased the ratio of CD8/CD4, CD25 T cells. | [6][7] |

| MMTV-PyMT Mice | Triple-negative breast cancer | Prolonged survival and, in combination with anti-PD-L1 antibodies, significantly increased infiltration of cytotoxic CD8 T cells and apoptosis. | [6][7] |

| A/J Mice | Lung Cancer | Reduced the number and size of lung tumors. | [1] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound involves the activation of RXR. Upon binding, this compound induces a conformational change in the RXR protein, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription. RXR can function as a homodimer or, more commonly, as a heterodimer with other nuclear receptors.

RXR Homodimer and Heterodimer Signaling

Caption: RXR Signaling Pathway Activated by this compound.

Experimental Protocols

In Vitro RXR Transactivation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of this compound to activate RXR-mediated gene transcription.

1. Cell Culture and Transfection:

-

Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:

-

An RXR expression vector (e.g., pCMX-hRXRα).

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXR response element (e.g., p(RXRE)3-tk-luc).

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Transfection Reagent: A lipid-based transfection reagent like Lipofectamine® 2000 is used according to the manufacturer's protocol.

2. Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for another 24 hours.

3. Luciferase Activity Measurement:

-

The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

4. Data Analysis:

-

The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

-

The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for an In Vitro RXR Transactivation Assay.

In Vivo Efficacy Study in db/db Mice

This protocol outlines a typical study to evaluate the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.

1. Animals and Housing:

-

Animal Model: Male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin (B600854) resistance, and hyperglycemia. Age-matched heterozygous db/+ mice can be used as lean controls.

-

Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

2. Treatment Administration:

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Grouping: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Dosing: this compound is typically formulated in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a specified period (e.g., 14-28 days).

3. Endpoint Measurements:

-

Body Weight and Food Intake: Measured daily or several times a week.

-

Blood Glucose: Measured from tail vein blood at baseline and at regular intervals throughout the study.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.

-

Terminal Blood Collection: At the end of the treatment period, blood is collected for the analysis of insulin, triglycerides, cholesterol, and other relevant biomarkers.

-

Tissue Collection: Tissues such as the liver, adipose tissue, and muscle are collected for histological analysis and gene expression studies.

4. Statistical Analysis:

-

Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the statistical significance of the observed effects.

Caption: Workflow for an In Vivo Efficacy Study in db/db Mice.

Conclusion

This compound is a highly selective and potent RXR agonist that serves as an invaluable research tool for investigating the diverse biological roles of RXR. Its demonstrated efficacy in preclinical models of metabolic disorders and cancer highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and to further explore the therapeutic promise of targeting the Retinoid X Receptor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PPAR-RXR heterodimer activates a peroxisome proliferator response element upstream of the bifunctional enzyme gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

LG100268: A Technical Guide to its Function in Cell Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LG100268, a potent and selective synthetic agonist for the Retinoid X Receptor (RXR). It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in critical cell signaling pathways.

Core Mechanism of Action

This compound is a third-generation rexinoid that functions as a high-affinity ligand for Retinoid X Receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene transcription. They are unique in their ability to form functional dimers of two types:

-

Homodimers (RXR/RXR): These complexes bind to specific DNA sequences known as RXR response elements (RXREs).

-

Heterodimers (RXR/Partner): RXRs form partnerships with a wide variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Retinoic Acid Receptors (RARs), and the Vitamin D Receptor (VDR). These heterodimers bind to response elements specific to the RXR partner.

This compound exerts its effects by binding to the ligand-binding pocket of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then modulates the transcription of target genes. A key characteristic of this compound is its high selectivity for RXR isoforms (α, β, and γ) with over 1000-fold greater preference compared to RARs, making it a valuable tool for dissecting RXR-specific signaling pathways.[1][2]

Caption: this compound activates RXR homo- and heterodimers, modulating gene transcription.

Data Presentation: Quantitative Profile

The following tables summarize the binding affinities, potency, and functional effects of this compound from various studies.

Table 1: Receptor Binding Affinity (Ki) and Potency (EC50)

| Parameter | RXR-α | RXR-β | RXR-γ | RAR Isoforms | Reference(s) |

| Ki (nM) | 3.2 - 3.4 | 6.2 | 9.2 - 9.7 | >1000 | [1][2] |

| EC50 (nM) | 4 | 3 | 4 | >10000 | [1][3] |

Table 2: Summary of In Vitro and In Vivo Biological Effects

| Model System | Treatment | Observed Effect | Reference(s) |

| RAW264.7 Macrophages | 100 nM - 1 µM, 24h | 2.5-fold decrease in CXCL2 and IL-1β mRNA | [1] |

| HL-60 Leukemia Cells | Not specified | Induces apoptosis | [1] |

| db/db Diabetic Mice | 14-16 weeks of age | Decreased serum glucose and glycohemoglobin | [4] |

| A/J Mice (Lung Cancer Model) | 100 mg/kg diet, 7 weeks (with C/P) | 82% reduction in lung tumor burden | [1] |

| MMTV-Neu Mice (Breast Cancer) | 100 mg/kg diet, 5 days | Reduced tumor burden; decreased suppressor myeloid cells | [5] |

| Sprague Dawley Rats | Single oral dose (10 or 30 mg/kg) | 54% reduction in TRH-stimulated TSH secretion | [2][3] |

| Zucker Fatty Rats | 20 mg/kg, 2 weeks | 52% reduction in glucose; 41% reduction in insulin (B600854) | [6] |

Signaling Pathways and Cellular Functions

This compound influences a diverse array of cellular processes by activating specific RXR-dependent signaling cascades.

Immunomodulation and Anti-Inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties. In macrophage-like cells, it suppresses the expression of pro-inflammatory cytokines.[1][7] In preclinical breast cancer models, this compound remodels the tumor immune microenvironment by reducing the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while increasing the ratio of cytotoxic CD8+ T cells to regulatory CD4+ T cells.[5][8] This shift from an immunosuppressive to an anti-tumor immune environment is a key aspect of its therapeutic potential.

Caption: this compound modulates immune cells to reduce inflammation and enhance anti-tumor immunity.

Metabolic Regulation

This compound impacts metabolic homeostasis, primarily through the activation of RXR:PPAR heterodimers. In animal models of type 2 diabetes and insulin resistance, this compound treatment leads to improved glycemic control, characterized by lower plasma glucose and insulin levels.[4][6] However, its activation of multiple RXR pathways can also lead to side effects, such as hypertriglyceridemia and suppression of the thyroid hormone axis, which has prompted the development of more selective RXR modulators.[7][9]

Caption: this compound affects metabolic pathways, improving glucose control but causing side effects.

Experimental Protocols

The following are representative protocols for the characterization of this compound.

Protocol: Cellular Reporter Gene Assay

This protocol details a cotransfection assay to measure the functional potency (EC50) of this compound in activating the RXR:PPARγ heterodimer.

Methodology:

-

Cell Culture: Plate HEK293T cells in 24-well plates at a density of 5x10^4 cells/well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.

-

Transfection: Transfect cells using a lipid-based transfection reagent. For each well, use a mixture containing:

-

100 ng of an RXRα expression vector.

-

100 ng of a PPARγ expression vector.

-

300 ng of a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

50 ng of a β-galactosidase (β-gal) expression vector for normalization.

-

-

Ligand Treatment: After 24 hours of transfection, replace the medium with DMEM containing 0.5% charcoal-stripped FBS and varying concentrations of this compound (e.g., from 1 pM to 10 µM) or vehicle control (DMSO).

-

Cell Lysis: Incubate for an additional 24 hours, then wash cells with PBS and lyse with 100 µL of passive lysis buffer.

-

Luciferase Assay: Measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalization: Measure β-gal activity for each sample to normalize for transfection efficiency.

-

Data Analysis: Plot the normalized luciferase activity against the log concentration of this compound. Use a nonlinear regression (sigmoidal dose-response) to calculate the EC50 value.

Caption: Workflow for a cellular reporter gene assay to determine this compound potency.

Protocol: In Vivo Murine Lung Cancer Study

This protocol is a representative example for evaluating the efficacy of this compound in a preclinical cancer model, based on published studies.[1][7]

Methodology:

-

Animal Model: Use 6-week-old female A/J mice, a strain susceptible to chemically induced lung tumors.

-

Tumor Induction: Administer a single intraperitoneal injection of vinyl carbamate (B1207046) to induce lung tumorigenesis.

-

Treatment Groups: After a tumor development period (e.g., 12 weeks), randomly assign mice to treatment groups (n=10-15 per group):

-

Vehicle Control (powdered diet).

-

This compound (e.g., 100 mg/kg mixed in powdered diet).

-

Standard Chemotherapy (e.g., Carboplatin/Paclitaxel).

-

This compound + Chemotherapy.

-

-

Drug Administration: Provide the formulated diets to the respective groups for a defined period (e.g., 7-10 weeks).

-

Monitoring: Monitor mice for body weight changes and signs of toxicity weekly.

-

Endpoint Analysis: At the end of the study, euthanize the mice.

-

Harvest lungs and fix in formalin.

-

Count surface tumors under a dissecting microscope.

-

Process lung tissue for histopathological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or immune cell markers like CD8).

-

-

Data Analysis: Compare tumor multiplicity and burden between groups using appropriate statistical tests (e.g., ANOVA with Tukey's post-hoc test).

Caption: Workflow for an in vivo study evaluating this compound efficacy in a lung cancer model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. obgyn.ucsd.edu [obgyn.ucsd.edu]

- 4. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

The Therapeutic Potential of LG100268: A Technical Guide for Researchers

An In-depth Exploration of the Potent and Selective Retinoid X Receptor Agonist

LG100268, a potent and selective retinoid X receptor (RXR) agonist, has demonstrated significant therapeutic potential in a range of preclinical studies, spanning oncology, metabolic disease, and inflammation. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound, intended for researchers, scientists, and drug development professionals.

Core Efficacy and Pharmacological Profile

This compound is a high-affinity ligand for all three RXR isotypes (α, β, and γ), exhibiting over 1000-fold selectivity for RXR over retinoic acid receptors (RARs).[1][2] This selectivity is crucial for minimizing off-target effects associated with RAR activation. The compound is orally active and has been shown to modulate the expression of a wide array of genes through the activation of RXR homodimers and heterodimers with other nuclear receptors.[1][3]

Binding Affinities and Potency

The following table summarizes the key in vitro binding and potency data for this compound.

| Parameter | RXR-α | RXR-β | RXR-γ | RAR (selectivity) | Reference |

| EC50 | 4 nM | 3 nM | 4 nM | >1000-fold | [1][2] |

| Ki | 3.4 nM | 6.2 nM | 9.2 nM | >1000-fold | [1][2] |

Therapeutic Applications and Preclinical Findings

Oncology: Breast and Lung Cancer

This compound has shown considerable promise in the context of cancer prevention and treatment, particularly in breast and lung cancer models. Its mechanisms of action include the induction of apoptosis, modulation of the tumor microenvironment, and synergistic effects with other anti-cancer agents.

In preclinical models of HER2-positive and triple-negative breast cancer (TNBC), this compound treatment has been shown to reduce tumor burden and prolong survival.[4][5] A key aspect of its anti-tumor activity is its ability to modulate the immune microenvironment.[4][5] Specifically, this compound has been observed to decrease the infiltration of myeloid-derived suppressor cells (MDSCs) and increase the ratio of cytotoxic CD8+ T cells to regulatory T cells.[4][6]

The following table summarizes key quantitative findings from a study using the MMTV-neu mouse model of HER2-positive breast cancer.

| Parameter | Control Group | This compound-Treated Group | P-value | Reference |

| Tumor Weight (% of body weight) | 3.2% | 1.1% | <0.05 | [6] |

| MDSCs (% of CD45+ cells) | 3.4% | 1.6% | <0.05 | [6] |

| Activated CD4+ T cells (%) | 27.5% | 13.0% | <0.05 | [6] |

| CD8+/CD4+CD25+ Ratio | 1.58 | 3.07 | Not Stated | [6] |

| FOXP3 mRNA Expression (relative) | 100% | ~55% | Not Stated | [6] |

Metabolic Disease: Type 2 Diabetes

In animal models of type 2 diabetes, such as the db/db mouse, this compound has demonstrated efficacy in improving glycemic control.[1] Treatment with this compound has been shown to decrease serum glucose and glycohemoglobin levels.[1] However, it is important to note that RXR agonists can also be associated with side effects such as hypertriglyceridemia and hepatomegaly.[1]

The table below presents data from a study in db/db mice.

| Parameter | This compound Effect | Co-treatment with PPARγ agonist | Reference |

| Serum Glucose | Decreased | Further decreased | [1] |

| Glycohemoglobin | Decreased | Not Stated | [1] |

| Serum Triglycerides | Less effective than PPARγ agonist alone | Reduced more than either agent alone | [1] |

| Serum Non-esterified Fatty Acids | Less effective than PPARγ agonist alone | Reduced more than either agent alone | [1] |

| Liver Mass | Increased | Not Stated | [1] |

Inflammation

This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound has been shown to decrease the mRNA expression of CSF3, CXCL2, and IL-1β.[2]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assay: Analysis of Cytokine Expression in RAW264.7 Cells

Objective: To determine the effect of this compound on the expression of inflammatory cytokines in macrophage-like cells.

Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, pre-treat the cells with this compound (100 nM to 1 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

-

RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for Csf3, Cxcl2, Il1b, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

In Vivo Study: Evaluation of Anti-Tumor Efficacy in MMTV-neu Mice

Objective: To assess the impact of this compound on tumor growth and the tumor immune microenvironment in a model of HER2-positive breast cancer.

Methodology:

-

Animal Model: Use female MMTV-neu transgenic mice, which spontaneously develop mammary tumors.

-

Tumor Monitoring: Monitor the mice regularly for tumor development by palpation. Once a tumor reaches a volume of approximately 32 mm³, enroll the mouse in the study.

-

Treatment Regimen: Randomly assign mice to a control group receiving a standard diet or a treatment group receiving a diet containing this compound at a concentration of 100 mg/kg.

-

Treatment Duration: Treat the mice for a period of 5 days.

-

Tumor Measurement: Measure tumor volume using calipers at the beginning and end of the treatment period.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis.

-

Flow Cytometry: Prepare single-cell suspensions from a portion of the tumor tissue. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, CD4, CD8, CD25) to identify and quantify different immune cell populations using a flow cytometer.

-

Immunohistochemistry and Western Blotting: Fix and embed a portion of the tumor tissue for immunohistochemical analysis of protein expression (e.g., FOXP3, PD-L1). Prepare protein lysates from another portion of the tumor for Western blot analysis.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its activation of RXR and the subsequent regulation of target gene expression. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Conclusion

This compound stands out as a highly selective and potent RXR agonist with a compelling preclinical profile across multiple therapeutic areas. Its ability to modulate fundamental cellular processes, including immune responses, apoptosis, and metabolism, underscores its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications. This guide serves as a foundational resource for scientists and researchers embarking on or continuing the exploration of this compound's therapeutic utility.

References

- 1. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

LG100268: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG100268 is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription. As a key regulator of numerous physiological processes, including cellular differentiation, proliferation, apoptosis, and metabolism, RXR's modulation by synthetic ligands like this compound has significant therapeutic implications. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene transcription through the formation of RXR homodimers and heterodimers, and its role in various signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.

Introduction to this compound

This compound is a second-generation rexinoid, a class of synthetic molecules that specifically target and activate RXRs. It exhibits high affinity and selectivity for the three RXR isoforms (α, β, and γ) over the Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting RXR-specific signaling pathways.[1][2] By activating RXRs, this compound influences the transcriptional regulation of a wide array of target genes, thereby modulating various cellular functions.

Mechanism of Action: Regulation of Gene Transcription

The primary mechanism by which this compound regulates gene transcription is through the activation of RXRs. RXRs function as ligand-dependent transcription factors.[3] Upon binding of this compound to the ligand-binding domain (LBD) of RXR, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the initiation of transcription of target genes.

RXR exerts its effects on gene transcription in two main ways:

-

RXR Homodimers: RXR can form a dimer with another RXR molecule. This RXR/RXR homodimer binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes to regulate their expression.[1] this compound has been shown to activate RXR homodimers to induce transcriptional activation.[1][4]

-

RXR Heterodimers: RXR is a unique nuclear receptor in its ability to form heterodimers with numerous other nuclear receptors.[3] These include the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Retinoic Acid Receptors (RARs), and the Vitamin D Receptor (VDR).[3] The transcriptional activity of these heterodimers can be modulated by ligands for either or both partners. This compound can activate RXR within these heterodimeric complexes, leading to the regulation of a diverse set of genes involved in metabolism, inflammation, and cell growth. For instance, this compound activates RXR/PPARγ heterodimers.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor Isoform | Value (nM) | Cell Line | Reference |

| EC50 | RXRα | 4 | - | [1][4][5] |

| RXRβ | 3 | - | [1][5] | |

| RXRγ | 4 | - | [1][5] | |

| RXRα | 40 | COS-1 | [1] | |

| RXRα | 11 | CV-1 | [1] | |

| Ki | RXRα | 3.4 | - | [1] |

| RXRβ | 6.2 | - | [1] | |

| RXRγ | 9.2 | - | [1] | |

| RARα, β, γ | >1000 | - | [2] |

Table 2: Effects of this compound on Gene Expression

| Gene | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |

| CSF3 | RAW264.7 | 100 nM - 1 μM; 24 hours | Downregulation | [1] |

| CXCL2 | RAW264.7 | 100 nM - 1 μM; 24 hours | 2.5-fold decrease | [1] |

| IL-1β | RAW264.7 | 100 nM - 1 μM; 24 hours | 2.5-fold decrease | [1] |

| Cyclin D1 | p53-null mammary glands | - | Reduced expression | [6] |

| ABCA1 | p53-null mammary glands | - | Induced expression | [6] |

| ABCG1 | p53-null mammary glands | - | Induced expression | [6] |

| Tnfa | Adipose tissue (Zucker fatty rats) | - | Increased transcription | [7] |

| Cpt1 | Adipose tissue (Zucker fatty rats) | - | Suppressed transcription | [7] |

| Cd36 | Adipose tissue (Zucker fatty rats) | - | Suppressed transcription | [7] |

| Scd1 | Skeletal muscle | - | Increased expression | [7] |

| Cd36 | Skeletal muscle | - | Increased expression | [7] |

| PD-L1 | MMTV-Neu mice tumors | 100 mg/kg diet; 5 days | 50% increase in expression | [8] |

| FOXP3 | MMTV-Neu mice tumors | 100 mg/kg diet; 5 days | Decreased expression | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

Caption: this compound signaling pathway for gene transcription regulation.

Caption: Workflow for a Luciferase Reporter Assay to measure RXR activation.

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.

RXR Ligand Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the RXR ligand-binding domain (LBD).

Materials:

-

Purified recombinant human RXR LBD

-

Radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid)

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)

-

Scintillation vials and scintillation fluid

-

Filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add a constant concentration of purified RXR LBD and radiolabeled ligand to each well.

-

Add the different concentrations of this compound to the wells. Include wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).

-

Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for RXR Activation

This cell-based assay quantifies the ability of this compound to activate RXR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)[1]

-

RXR expression vector (e.g., pCMX-hRXRα)

-

Luciferase reporter vector containing multiple copies of an RXRE upstream of the luciferase gene (e.g., pGL3-RXRE-Luc)

-

A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RXR expression vector, the RXRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent.[1]

-

After 4-6 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated wells by that of the vehicle-treated wells.

-

Plot the fold activation against the logarithm of the this compound concentration to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to measure the change in mRNA levels of target genes in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., RAW264.7)[1]

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes (e.g., CSF3, CXCL2, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Culture cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate for each target gene and housekeeping gene, including a no-template control. Each reaction should contain cDNA, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated samples, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA regions to which RXR binds in the context of the whole genome.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

ChIP-grade antibody against RXR

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Procedure:

-

Treat cells with this compound to stimulate RXR binding to its target genes.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitate the RXR-DNA complexes by incubating the sheared chromatin with an anti-RXR antibody overnight.

-

Capture the antibody-RXR-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

The purified DNA can then be analyzed by qPCR to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro binding of RXR to a specific DNA sequence (e.g., an RXRE).

Materials:

-

Purified RXR protein

-

Labeled DNA probe containing the RXRE sequence (e.g., with 32P or a fluorescent dye)

-

Unlabeled "cold" competitor DNA probe

-

Binding buffer

-

Polyacrylamide gel and electrophoresis apparatus

Procedure:

-

Synthesize and label a short DNA probe containing the RXRE.

-

Incubate the labeled probe with purified RXR protein in a binding buffer.

-

For competition experiments, add an excess of unlabeled probe to a separate reaction to demonstrate the specificity of the binding.

-

Resolve the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and treat with this compound to induce apoptosis.

-

Fix the cells with paraformaldehyde and then permeabilize them.

-

Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Wash the cells to remove unincorporated labeled nucleotides.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that selectively activates RXRs, leading to the transcriptional regulation of a wide range of genes. Its ability to modulate gene expression through both RXR homodimers and heterodimers underscores its complex role in cellular physiology and pathology. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of RXR signaling and to explore the therapeutic potential of rexinoids like this compound. Further investigation into the specific gene targets and signaling networks modulated by this compound in various disease contexts will be crucial for the development of novel therapeutic strategies.

References

- 1. eubopen.org [eubopen.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Gene-specific alterations of hepatic nuclear receptor regulated gene expression by ligand activation or hepatocyte-selective knockout inhibition of RXRα signaling during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABCA1 and ABCG1 expressions are regulated by statins and ezetimibe in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of LG100268: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Mechanisms and Downstream Targets of the Potent Retinoid X Receptor (RXR) Agonist, LG100268.

Introduction

This compound is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR), a pivotal member of the nuclear receptor superfamily.[1][2] As a master regulator of gene expression, RXR forms heterodimers with numerous other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). This promiscuous partnering allows RXR to influence a vast array of physiological processes, from metabolism and inflammation to cell differentiation and apoptosis.[1][3] this compound exhibits high affinity for all three RXR isoforms (α, β, and γ) with EC50 values in the low nanomolar range and displays over 1000-fold selectivity for RXR over RAR.[2][4] This specificity makes it a critical tool for elucidating the distinct roles of RXR-mediated signaling pathways. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing the experimental evidence, quantitative data, and underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3] The activated RXR, typically as a heterodimer with one of its partners, then binds to specific DNA sequences known as response elements located in the promoter regions of target genes, thereby modulating their transcription. The specific downstream effects of this compound are context-dependent, relying on the available heterodimer partners in a given cell type and the broader cellular signaling network.

Downstream Targets in the Tumor Microenvironment

A significant body of research has focused on the immunomodulatory properties of this compound, particularly within the context of the tumor microenvironment. These studies have revealed a concerted effort by this compound to shift the balance from an immunosuppressive to an anti-tumor immune landscape.

Modulation of Immune Checkpoints and T-Cell Activity

This compound has been shown to directly impact key players in immune checkpoint blockade. In preclinical breast cancer models, treatment with this compound leads to an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on macrophages and a decrease in the expression of the regulatory T-cell (Treg) associated transcription factor, Forkhead box P3 (FOXP3).[5]

Table 1: Quantitative Effects of this compound on Immune Modulatory Proteins

| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| PD-L1 | Tumor-associated macrophages (MMTV-Neu mouse model) | 100 mg/kg diet for 5 days | ~50% increase in expression | [6] |

| FOXP3 | CD4+ T-cells (in vitro) | 100 nM for 4 days | ~40% reduction in mRNA expression | [5] |

| p-STAT1 | Whole tumor lysates (MMTV-Neu mouse model) | 100 mg/kg diet for 5 days | ~80% reduction in expression | [5] |

The reduction in FOXP3 suggests a decrease in the population or suppressive function of Tregs, which are known to dampen anti-tumor immunity. Concurrently, the upregulation of PD-L1, while seemingly counterintuitive, may prime the tumor microenvironment for combination therapy with anti-PD-1/PD-L1 checkpoint inhibitors.[6]

Regulation of Inflammatory Cytokines and Chemokines

This compound significantly alters the cytokine and chemokine profile in inflammatory settings. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound downregulates the expression of several pro-inflammatory mediators. This anti-inflammatory activity is crucial for its cancer-preventive effects.

Table 2: Downregulation of Inflammatory Gene Expression by this compound

| Gene | Cell Type | Treatment Conditions (this compound) | Fold Decrease in mRNA Expression | Reference |

| CSF3 | RAW264.7 | 100 nM - 1 µM for 24h | Not specified, but downregulated | [2][4] |

| CXCL2 | RAW264.7 | 100 nM - 1 µM for 24h | ~2.5-fold | [2][4] |

| IL-1β | RAW264.7 | 100 nM - 1 µM for 24h | ~2.5-fold | [2][4] |

Downstream Targets in Metabolic Regulation

This compound, through its activation of RXR and its heterodimeric partners like PPARs and LXRs, plays a significant role in metabolic homeostasis. Studies in diabetic mouse models have demonstrated its ability to improve glycemic control.[7][8]

Lipid and Glucose Metabolism

In db/db mice, a model for type 2 diabetes, this compound treatment led to a decrease in serum glucose and glycohemoglobin levels.[7][8] Furthermore, as an activator of LXR/RXR heterodimers, this compound is implicated in the regulation of cholesterol efflux by mediating the transcription of ATP-binding cassette transporters ABCA1 and ABCG1.[9]

Table 3: Effects of this compound on Metabolic Parameters

| Parameter | Animal Model | Treatment Conditions | Observed Effect | Reference |

| Serum Glucose | db/db mice | 14-16 weeks of age | Decreased | [7][8] |

| Glycohemoglobin | db/db mice | 14-16 weeks of age | Decreased | [7][8] |

| Fibrinogen | db/db mice | 14-16 weeks of age | Decreased | [7][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and validate the downstream targets of this compound, primarily based on the work of Leal et al. (2019).[5]

Animal Studies

-

Mouse Models: MMTV-Neu transgenic mice (model for HER2-positive breast cancer) and MMTV-PyMT transgenic mice (model for triple-negative breast cancer) were used.

-

Drug Administration: this compound was administered in the diet at a concentration of 100 mg/kg.

-

Tissue Collection: Tumors, spleens, and mammary glands were collected for analysis.

Cell Culture

-

Cell Lines: RAW 264.7 (mouse macrophage-like), E18-14C-27 (derived from MMTV-erbB2 mouse mammary tumors), THP-1 (human monocytic), and SK-BR-3 (human breast cancer) cell lines were utilized.

-

T-cell Isolation and Culture: CD4+ T-cells were isolated from murine spleens using magnetic cell sorting (MACS). For Treg differentiation assays, isolated CD4+ T-cells were stimulated with anti-CD3ε, anti-CD28, IL-2, and TGF-β. This compound (100 nM) was added after 24 hours, and cells were cultured for an additional 4 days.[5]

Gene Expression Analysis

-

RNA Extraction: Total RNA was extracted from cells or tissues using TRIzol reagent.

-

Quantitative Real-Time PCR (qPCR): Two micrograms of RNA were reverse transcribed into cDNA. qPCR was performed using SYBR Green master mix with validated primers for target genes.

Protein Analysis

-

Western Blotting: Whole-cell lysates or tissue homogenates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-STAT1, p-STAT3, p-STAT5), followed by HRP-conjugated secondary antibodies.

-

Flow Cytometry: Single-cell suspensions from tumors, mammary glands, and spleens were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Gr1, CD4, CD8, CD25, PD-L1) to quantify immune cell populations.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex signaling networks governed by RXR. Its downstream targets are extensive and context-dependent, with profound implications for cancer immunotherapy and metabolic diseases. In the tumor microenvironment, this compound orchestrates a shift towards an anti-tumor immune response by modulating immune checkpoint pathways and the inflammatory milieu. In metabolic regulation, it contributes to improved glycemic control and influences lipid metabolism. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the RXR signaling axis with agonists like this compound. Future research employing unbiased, genome-wide approaches such as RNA-seq and ChIP-seq will undoubtedly uncover a more comprehensive landscape of this compound's downstream targets and solidify its potential in precision medicine.

References

- 1. iomcworld.com [iomcworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel RXR Agonist MSU-42011 Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice | MDPI [mdpi.com]

- 5. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The retinoid X receptor and its ligands: versatile regulators of metabolic function, cell differentiation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

The RXR Agonist LG100268: A Technical Guide to its Role in Cellular Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily. As ligand-dependent transcription factors, RXRs play a pivotal role in a myriad of cellular processes, including proliferation, apoptosis, and, most notably, cellular differentiation. This compound exerts its effects by binding to RXRs, which then form heterodimers with other nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs), or act as RXR homodimers.[1] These complexes bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription and driving cellular differentiation programs. This technical guide provides an in-depth overview of the mechanisms of action of this compound in cellular differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: RXR-Mediated Gene Regulation

This compound functions as a molecular switch, activating RXR and initiating a cascade of transcriptional events. The specific cellular outcome is dependent on the heterodimeric partner of RXR and the cellular context.

-

RXR/RAR Heterodimers: In conjunction with RARs, RXRs are crucial for myeloid differentiation. The binding of an appropriate ligand to RAR is typically the primary driver of transcriptional activation in this heterodimer. However, the activation of RXR by agonists like this compound can further modulate the transcriptional activity of the complex, influencing the differentiation of myeloid precursor cells.[2][3]

-

RXR/PPARγ Heterodimers: The RXR/PPARγ heterodimer is a master regulator of adipogenesis.[[“]][5] Activation of PPARγ by its ligands is the principal signal for adipocyte differentiation. This compound, by activating the RXR partner, can synergize with PPARγ agonists to enhance the expression of genes involved in lipid metabolism and adipocyte maturation.[6]

-

RXR Homodimers: this compound can also activate RXR homodimers, which regulate a distinct set of target genes involved in various cellular processes.[1]

Signaling Pathways

The signaling pathways initiated by this compound are central to its effects on cellular differentiation. Below are graphical representations of the key pathways.

Caption: this compound activates the RXR/RAR heterodimer, leading to the transcription of myeloid differentiation genes.

Caption: this compound and a PPARγ agonist cooperatively activate the RXR/PPARγ heterodimer, inducing adipogenesis.

Quantitative Data on Cellular Differentiation

The following tables summarize the quantitative effects of this compound on various markers of cellular differentiation.

Table 1: Effects of this compound on Myeloid Differentiation Markers

| Cell Line | Treatment Conditions | Marker | Method | Result | Reference |

| PUER (AML) | 10-100 nM 4-OHT + this compound | CD11b | Flow Cytometry | Enhanced CD11b expression compared to 4-OHT alone.[7] | [7] |

| HL-60 (AML) | Not specified for this compound alone | CD11b | Flow Cytometry | This compound is expected to induce CD11b expression. | Inferred from[7] |

| AML cell lines | Not specified for this compound alone | C/EBPε | RT-PCR | Bexarotene (another RXR agonist) induces C/EBPε in a dose-dependent manner, suggesting a similar effect for this compound. | [7] |

Table 2: Effects of this compound on Immune Cell Populations in a Breast Cancer Model

| Cell Population | Treatment | Change | Method | Reference |

| Myeloid-Derived Suppressor Cells (MDSCs) | 100 mg/kg diet this compound (5 days) | Decreased infiltration | Flow Cytometry | [8] |

| CD206-expressing Macrophages | 100 mg/kg diet this compound (5 days) | Decreased infiltration | Flow Cytometry | [8] |

| Activated CD4+ T cells (CD25+) | 100 mg/kg diet this compound (5 days) | Reduced percentage in tumors (27.5% to 13.0%) | Flow Cytometry | [8] |

| CD8/CD4,CD25 T cell ratio | 100 mg/kg diet this compound (5 days) | Increased in tumors (1.6 to 3.1) | Flow Cytometry | [8] |

| FOXP3 mRNA | This compound | 40% reduction | qPCR | [9] |

Table 3: Effects of this compound on Adipocyte and Osteoblast Differentiation Markers

| Cell Line/Model | Treatment | Marker | Method | Result | Reference |

| 3T3-L1 preadipocytes | This compound in combination with PPARγ agonist | Adipogenic genes (e.g., aP2, adiponectin) | qPCR/Western Blot | Expected to enhance expression. | Inferred from[6][10] |

| db/db mice | This compound | Serum triglycerides and non-esterified fatty acids | Biochemical Assay | Less effective at lowering lipids compared to PPARγ agonists.[11] | [11] |

| Preosteoblastic cells | This compound | Osteoblast-specific genes (e.g., Runx2, alkaline phosphatase) | qPCR | Expected to modulate expression via RXR/RAR heterodimers. | Inferred from |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on cellular differentiation.

Protocol 1: In Vitro Myeloid Differentiation of HL-60 Cells

Objective: To induce myeloid differentiation of HL-60 promyelocytic leukemia cells using this compound and assess differentiation by flow cytometry.

Materials:

-

HL-60 cells (ATCC)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

All-trans retinoic acid (ATRA) as a positive control (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD14, and corresponding isotype controls

-

7-AAD or other viability dye

Procedure:

-

Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium at a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.

-

Induction of Differentiation:

-

Seed HL-60 cells at a density of 0.2 x 10^6 cells/mL in fresh medium.

-

Add this compound to final concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM ATRA).

-

Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash cells once with cold PBS.

-

Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add fluorochrome-conjugated antibodies against CD11b and CD14, and isotype controls, at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in 300-500 µL of FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer and analyze the percentage of CD11b and CD14 positive cells in the viable cell population.

-

Protocol 2: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

Objective: To induce adipocyte differentiation of 3T3-L1 preadipocytes in the presence of this compound and a PPARγ agonist, and to quantify lipid accumulation.

Materials:

-

3T3-L1 cells (ATCC)

-

DMEM with 10% calf serum

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound (stock solution in DMSO)

-

Rosiglitazone (PPARγ agonist, stock solution in DMSO)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Culture and Induction:

-

Culture 3T3-L1 cells in DMEM with 10% calf serum until confluent.

-

Two days post-confluency (Day 0), replace the medium with DM containing this compound (e.g., 100 nM) and/or Rosiglitazone (e.g., 1 µM). Include appropriate vehicle controls.

-

On Day 2, replace the medium with IM containing the respective compounds.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.

-

-

Oil Red O Staining (Day 8-10):

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10 minutes.

-

Wash repeatedly with water.

-

Visualize lipid droplets under a microscope.

-

-

Quantitative Analysis:

-

After staining, elute the Oil Red O from the cells with 100% isopropanol.

-

Measure the absorbance of the eluate at 510 nm.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for investigating the effects of this compound on cellular differentiation.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of RXR in cellular differentiation. Its ability to selectively activate RXR allows for the dissection of specific signaling pathways, particularly those involving heterodimerization with RARs and PPARs. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating RXR signaling in various diseases, including cancer and metabolic disorders. Further research is warranted to establish comprehensive dose-response relationships and global gene expression profiles in response to this compound in a wider range of cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction with RXR is Necessary for NPM-RAR-Induced Myeloid Differentiation Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations | MDPI [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoid X receptor agonist this compound modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) in Adipogenesis: Applying Knowledge from the Fish Aquaculture Industry to Biomedical Research [frontiersin.org]

- 10. The RXR agonist this compound causes hepatomegaly, improves glycaemic control and decreases cardiovascular risk and cachexia in diabetic mice suffering from pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

preliminary in vitro studies with LG100268

An In-Depth Technical Guide to Preliminary In Vitro Studies with LG100268

Introduction

This compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] As ligand-dependent transcription factors, RXRs play a crucial role in regulating a multitude of cellular processes, including differentiation, proliferation, apoptosis, and metabolism.[3][4] RXRs are unique in their ability to form homodimers (RXR/RXR) and permissive heterodimers with a wide range of other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs).[3][5] This places RXR at a central node in cellular signaling.

This compound exhibits high affinity for all three RXR subtypes (α, β, and γ) and displays over 1000-fold selectivity for RXR compared to Retinoic Acid Receptors (RARs).[1][2] This specificity makes it an invaluable tool for elucidating the distinct biological functions of RXR-mediated signaling pathways. This guide provides a technical overview of the foundational in vitro data for this compound, details key experimental protocols, and illustrates the associated molecular pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | RXR-α | RXR-β | RXR-γ | Reference |

|---|---|---|---|---|

| EC₅₀ (nM) | 4 | 3 | 4 | [1] |

| Kᵢ (nM) | 3.4 | 6.2 | 9.2 | [1] |

| Selectivity | >1000-fold selectivity for RXR over RAR |[1][2] |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal transcriptional activation. Kᵢ (Inhibition constant) values represent the binding affinity of the compound to the receptor.

Table 2: In Vitro Gene Expression Modulation by this compound

| Cell Line | Treatment Conditions | Target Gene | Effect | Fold Change | Reference |

|---|---|---|---|---|---|

| RAW264.7 | 100 nM - 1 μM; 24 hours | CSF3 | Downregulation | Not specified | [1] |

| RAW264.7 | 100 nM - 1 μM; 24 hours | CXCL2 | Downregulation | ~2.5-fold decrease | [1] |

| RAW264.7 | 100 nM - 1 μM; 24 hours | IL-1β | Downregulation | ~2.5-fold decrease | [1] |

| HL-60 | Not specified | Transglutaminase (TGase) | Induction of activity | Not specified |[2] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ligand-binding pocket of RXR. This induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.[5]

RXR Homodimer Activation

As a homodimer, RXR/RXR can directly regulate the expression of genes containing an RXRE. Activation by this compound initiates transcription, influencing processes like apoptosis.[1][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for LG100268 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG100268 is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily.[1][2] It exhibits high affinity for all three RXR subtypes (α, β, and γ) with EC50 values in the low nanomolar range and displays over 1,000-fold greater selectivity for RXR than for Retinoic Acid Receptors (RARs).[1][2] this compound-mediated activation of RXR homodimers and heterodimers (e.g., with PPARγ) leads to the transcriptional regulation of target genes, influencing a variety of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[2][3] These characteristics make this compound a valuable tool for investigating RXR signaling pathways and a potential therapeutic agent in areas such as cancer and metabolic diseases.[1][4][5]

Data Presentation

In Vitro Efficacy and Potency of this compound

| Parameter | Receptor Subtype | Value (nM) | Cell Line | Reference |

| EC50 | RXR-α | 4 | - | [1] |

| RXR-β | 3 | - | [1] | |

| RXR-γ | 4 | - | [1] | |

| Ki | RXR-α | 3.4 | - | [1] |

| RXR-β | 6.2 | - | [1] | |

| RXR-γ | 9.2 | - | [1] |

Recommended Concentration Ranges for Cell Culture Experiments

| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect | Reference |

| RAW264.7 | Anti-inflammatory | 100 nM - 1 µM | 24 hours | Downregulation of CSF3, CXCL2, and IL-1β mRNA | [1] |

| HL-60 | Apoptosis Induction | Not Specified | Not Specified | Induction of apoptosis | [2] |

| E18-14C-27 & RAW264.7 | Immune Modulation | 1 µM | 72 hours | Increased PD-L1 expression in RAW264.7 cells | [3] |